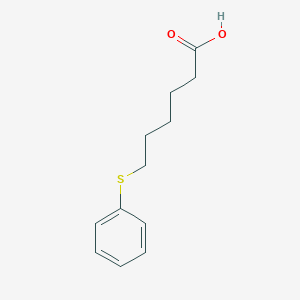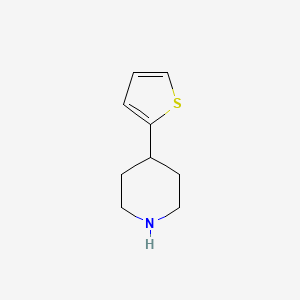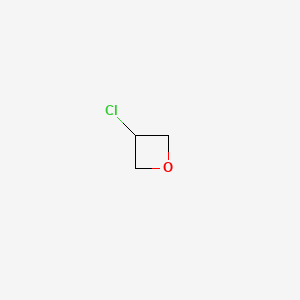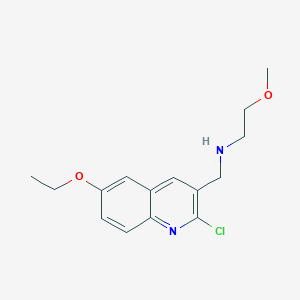
(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-methoxy-ethyl)-amine
カタログ番号 B1320165
CAS番号:
917748-03-9
分子量: 294.77 g/mol
InChIキー: IYAOOLVRMOVYFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
- Synthesis Approaches : Synthesis of related quinoline derivatives involves multiple steps, including nitration, chlorination, and reactions with different nucleophiles. These processes are key for producing various quinoline compounds, highlighting the complex chemical manipulation of quinoline structures (Heiskell et al., 2005).
- Characterization Techniques : Characterization of quinoline derivatives, including those similar to the subject compound, employs techniques like NMR spectroscopy, elemental analysis, and X-ray crystallography. These methods confirm the nature of synthesized compounds and are essential in understanding their properties (Bortoluzzi et al., 2011).
Biological Activity
- Antimicrobial Properties : Quinoline derivatives, including those structurally related to the compound , have been studied for their antimicrobial properties. These compounds show activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (El-Gamal et al., 2016).
- Antitubercular Potential : Some quinoline compounds have shown promising antitubercular activity. This suggests that derivatives of quinoline, possibly including the compound , could be explored for their efficacy against tuberculosis (Karkara et al., 2020).
特性
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-20-13-4-5-14-11(9-13)8-12(15(16)18-14)10-17-6-7-19-2/h4-5,8-9,17H,3,6-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAOOLVRMOVYFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(3-fluorophenyl)-1H-pyrazol-5-amine
766519-89-5
4-(4-Methyl-piperazin-1-yl)-pentanoic acid
889939-93-9
4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid
889940-10-7
1-(Pyridin-4-yl)propan-1-amine
60289-68-1

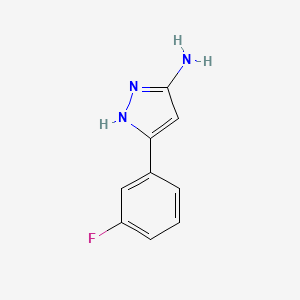

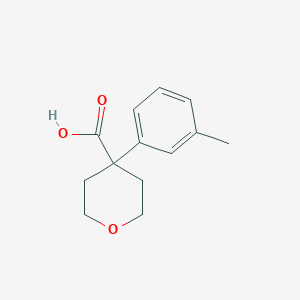
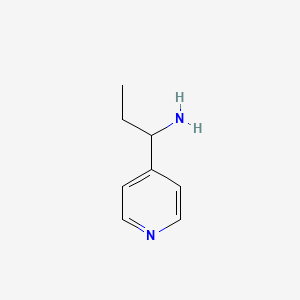

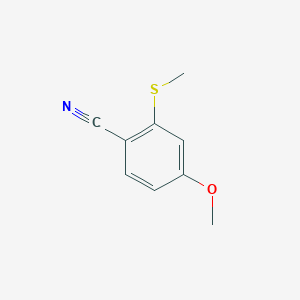
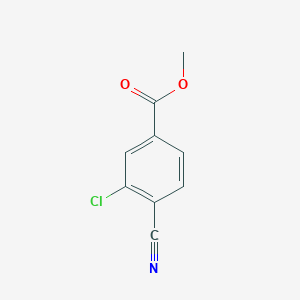
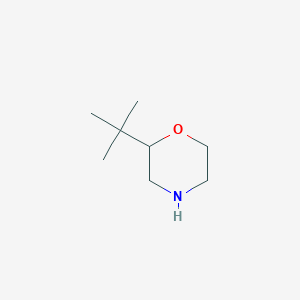
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

